molecular formula C18H13Cl2N3O2 B1193236 5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine

5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine

Cat. No. B1193236
M. Wt: 374.22
InChI Key: JQSJAVBMIMDUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML315 is a selective inhibitor of cdc2-like kinases 1 and 4 (Clk1, Clk4).

Scientific Research Applications

Importance in Medicinal Chemistry

The pyranopyrimidine core, similar in structure to the specified compound, is recognized for its broad synthetic applications and bioavailability, making it a key precursor in medicinal and pharmaceutical industries. Research has focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, due to their wide range of applicability in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Role in Synthesis of Complex Molecules

The synthesis and application of benzimidazole and benzthiazole compounds, which share structural features with the compound of interest, have been extensively reviewed. These compounds demonstrate significant variability in their chemistry and properties, making them valuable in the preparation of complex compounds with diverse biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Potential Drug Development Applications

Heteroaryl-substituted nucleobases and nucleosides, including those related to pyrimidine, have shown promise in antiviral, antitumor, antimycobacterial, and antiparkinsonian drug development. The modifications of these structures aim to optimize activity and selectivity, demonstrating the chemical versatility and potential therapeutic relevance of such compounds (Ostrowski, 2022).

properties

Product Name

5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.22

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23)

InChI Key

JQSJAVBMIMDUFO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML315;  ML 315;  ML-315.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.